molecular formula C9H12ClNO2 B12440337 4-Methoxy-2,3-dihydro-1-benzofuran-3-amine hydrochloride

4-Methoxy-2,3-dihydro-1-benzofuran-3-amine hydrochloride

Cat. No.: B12440337
M. Wt: 201.65 g/mol
InChI Key: JCENRPPSQDYEBC-UHFFFAOYSA-N
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Biological Activity

4-Methoxy-2,3-dihydro-1-benzofuran-3-amine hydrochloride is a synthetic compound belonging to the benzofuran class, known for its diverse biological activities. This article reviews its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H13ClN2OC_{10}H_{13}ClN_{2}O with a molecular weight of approximately 202.67 g/mol. The compound features a methoxy group at the 4-position and an amine group at the 3-position of the benzofuran structure, contributing to its unique chemical reactivity and biological profile.

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. A study examining various monomeric alkaloids found that compounds structurally similar to this compound demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several strains are summarized in Table 1:

Bacterial Strain MIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of benzofuran derivatives has been documented in various studies. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation in vitro. A notable study demonstrated that certain benzofuran derivatives exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells.

Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of benzofuran derivatives and evaluated their anticancer activity against human cancer cell lines. The results indicated that specific modifications to the benzofuran structure enhanced cytotoxicity, with some compounds achieving IC50 values below 10 µM against breast cancer cells .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition: Compounds in this class may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Interaction: The compound may interact with various receptors or ion channels, modulating their activity and influencing cellular responses.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it’s essential to compare it with similar compounds:

Compound Name Key Features
PsoralenUsed for skin diseases; lacks bromine substitution
6-Bromo-4-methoxy-2,3-dihydro-1-benzofuran-3-amine hydrochlorideContains bromine at the 6-position; potential for enhanced activity
6-Chloro-4-methoxy-2,3-dihydro-1-benzofuran-3-amine hydrochlorideContains chlorine instead of bromine

The structural differences significantly influence their biological activities and therapeutic potentials.

Properties

Molecular Formula

C9H12ClNO2

Molecular Weight

201.65 g/mol

IUPAC Name

4-methoxy-2,3-dihydro-1-benzofuran-3-amine;hydrochloride

InChI

InChI=1S/C9H11NO2.ClH/c1-11-7-3-2-4-8-9(7)6(10)5-12-8;/h2-4,6H,5,10H2,1H3;1H

InChI Key

JCENRPPSQDYEBC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(CO2)N.Cl

Origin of Product

United States

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